molecular formula C8H7NO4 B116480 2'-Hydroxy-5'-nitroacetophenone CAS No. 1450-76-6

2'-Hydroxy-5'-nitroacetophenone

Cat. No.: B116480
CAS No.: 1450-76-6
M. Wt: 181.15 g/mol
InChI Key: LNCBPUWMGYOISS-UHFFFAOYSA-N
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Description

2’-Hydroxy-5’-nitroacetophenone is an organic compound with the molecular formula C8H7NO4. It is characterized by the presence of a hydroxy group at the 2’ position and a nitro group at the 5’ position on the acetophenone backbone.

Mechanism of Action

While the exact mechanism of action of 2’-Hydroxy-5’-nitroacetophenone is not clear, it is known to be a potential inhibitor of platelet aggregation .

Safety and Hazards

When handling 2’-Hydroxy-5’-nitroacetophenone, one should avoid breathing its mist, gas, or vapors. It is also important to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-5’-nitroacetophenone typically involves the nitration of 2’-hydroxyacetophenone. One common method includes the reaction of 2’-hydroxyacetophenone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5’ position .

Industrial Production Methods: Industrial production of 2’-Hydroxy-5’-nitroacetophenone may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green synthesis methods, such as using nickel acetate tetrahydrate and propionic acid under pressurized conditions, have been explored to improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-5’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles like alkoxides or amines.

Major Products:

Comparison with Similar Compounds

Comparison: 2’-Hydroxy-5’-nitroacetophenone is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader range of applications in both synthetic chemistry and biological research .

Properties

IUPAC Name

1-(2-hydroxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCBPUWMGYOISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162865
Record name 2'-Hydroxy-5'-nitroacetophenone
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1450-76-6
Record name 1-(2-Hydroxy-5-nitrophenyl)ethanone
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Record name 2'-Hydroxy-5'-nitroacetophenone
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Record name 2'-Hydroxy-5'-nitroacetophenone
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Record name 2'-Hydroxy-5'-nitroacetophenone
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Record name 2'-HYDROXY-5'-NITROACETOPHENONE
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Synthesis routes and methods I

Procedure details

4-Nitrophenol (1.61 g, 11.6 mmol) was dissolved in dichloroethane (10 ml) and aluminum chloride (2.31 g, 17.3 mmol) was slowly added in three portions. The addition of acetylchloride (0.818 ml, 11.51 mmol) was followed by stirring at 50° C. for 2 hours. The reaction was terminated with the addition of ice water (10 ml) and 2N hydrochloric acid solution (10 ml) at 0° C. The reaction mixture was extracted with dichloroethane (10 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated using vacuum evaporation. The crude product was purified by chromatography on silica gel to give the title compound (Yield 78%).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
0.818 mL
Type
reactant
Reaction Step Three
Yield
78%

Synthesis routes and methods II

Procedure details

2-Hydroxyacetophenone (25.0 g, 183.62 mmol) (B6) was taken up in acetic acid (150 mL) and heated to 35° C. To this solution was then added concentrated nitric acid (26 mL) dropwise over 1.5 hours. After the addition the reaction mixture was stirred overnight at room temperature and worked up by pouring into ice water. The oil so obtained was extracted with ethyl acetate. The ethyl acetate layer was then dried (MgSO4), filtered, concentrated to an oil under reduced pressure and coevaporated with heptane to remove residual acetic acid. The residue was taken up in 50% dichloromethane in heptane and subjected to flash chromatography eluting with the same solvent mixture. The first major band was collected and concentrated to give the desired 2-hydroxy-5-nitroacetophenone, yield 12.0 g (39%). The 2-hydroxy-3-nitroacetophenone isomer was also formed in this reaction and could readily be isolated from the same chromatography column.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of 2-hydroxy-5-nitroacetophenone?

A1: 2-Hydroxy-5-nitroacetophenone, also known as 1-(2-Hydroxy-5-nitrophenyl)ethanone or 2'-Hydroxy-5'-nitroacetophenone, has been studied using X-ray and neutron diffraction techniques. [] This research revealed details about its molecular geometry and electron density distribution, particularly the extent of pi-delocalization throughout the molecule. []

Q2: How is 2-hydroxy-5-nitroacetophenone used in the synthesis of other compounds?

A2: 2-Hydroxy-5-nitroacetophenone serves as a valuable starting material in organic synthesis. It can be employed in the preparation of dissymmetrical ethers, which are important intermediates in the synthesis of various coccidiostats and other pharmaceutical compounds. [] This compound can also be reacted with anisaldehyde, leading to the formation of new chemical entities. []

Q3: What is the role of 2-hydroxy-5-nitroacetophenone in coordination chemistry?

A3: 2-Hydroxy-5-nitroacetophenone acts as a ligand in the formation of metal complexes. Studies have explored its chelation with various metal ions like Cu(II), Ni(II), Co(II), and Zn(II). [] The presence of both a hydroxyl and a carbonyl group allows it to bind to metal centers, leading to the formation of diverse coordination complexes with potential applications in various fields. [, , ]

Q4: Are there any studies exploring the catalytic activity of 2-hydroxy-5-nitroacetophenone-derived complexes?

A4: Yes, copper(II) complexes containing amino acid Schiff base ligands derived from 2-hydroxy-5-nitroacetophenone have shown promising catalytic activity in olefin cyclopropanation reactions. [] These complexes exhibited high diastereoselectivity, highlighting their potential for asymmetric synthesis applications. [] Further research in this area could lead to the development of efficient and selective catalysts for various organic transformations.

Q5: What analytical techniques are commonly used to characterize 2-hydroxy-5-nitroacetophenone?

A5: High-resolution X-ray diffraction and neutron diffraction are powerful techniques used to determine the structure and electron density distribution of 2-hydroxy-5-nitroacetophenone. [] Additionally, vibrational spectroscopy, electronic spectroscopy, paramagnetic spectroscopy, and thermal analysis are commonly employed to characterize this compound and its metal complexes. []

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